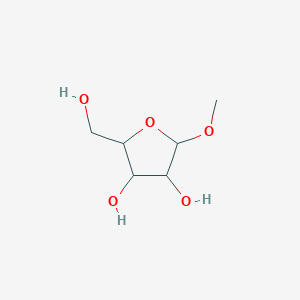

Methyl b-D-Ribofuranoside

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Methyl b-D-Ribofuranoside is a furanoside, characterized by its five-membered ring structure known as a furanose ring. This compound plays a vital role in various natural compounds and biochemical processes. It has garnered scientific interest due to its structural and dynamical properties .

准备方法

Synthetic Routes and Reaction Conditions: Methyl b-D-Ribofuranoside can be synthesized through various methods. One common approach involves the conversion of D-Ribose into methyl 5-O-benzyl-beta-D-ribofuranoside, followed by tin-mediated allylation to produce a mixture of 2-O-allyl and 3-O-allyl derivatives .

Industrial Production Methods: Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Specific details on industrial methods are often proprietary and not publicly disclosed.

化学反应分析

Protection and Deprotection Reactions

The hydroxyl groups of methyl β-D-ribofuranoside are frequently protected to enable regioselective modifications. Benzyl and isopropylidene groups are commonly used:

-

Benzylation : Methyl β-D-ribofuranoside undergoes benzylation at the 3- and 5-positions using tin-mediated allylation, yielding methyl 3,5-di-O-benzyl-β-D-ribofuranoside with 72–82% efficiency . This intermediate is critical for synthesizing 2'-C-branched ribonucleosides.

-

Isopropylidene Protection : The 2,3-O-isopropylidene derivative is formed under acidic conditions, enabling selective functionalization at the 5-position .

Nucleophilic Substitution at the 5-O-Sulfonate

The 5-hydroxyl group is activated via sulfonation for subsequent nucleophilic displacement:

The tosyl group (5-O-tosyl) exhibits superior leaving-group ability compared to mesyl derivatives, with reactions achieving up to 72% yield for aromatic amines .

Quaternization Reactions

Reactions with tertiary amines produce quaternary ammonium salts, critical for ionic liquid applications:

-

Isoquinoline Derivative : Heating methyl 5-O-tosyl-2,3-O-isopropylidene-β-D-ribofuranoside with isoquinoline forms N-isoquinolinium mesylate (6f ) in 72% yield .

-

Steric Effects : Bulky amines like 2-methylpyridine reduce yields (19–31%) due to hindered nucleophilic attack .

Hydrogen-Bonding and Reactivity

Vibrational spectroscopy and DFT studies reveal intramolecular H-bonding between O3–H and O5–H groups, stabilizing specific conformers . These interactions influence reactivity:

-

O–H Stretching Modes : Observed at 3373–3491 cm⁻¹, these modes indicate H-bonding networks that affect hydroxyl group accessibility .

-

Solid-State vs. Gas-Phase : PBESOL0 and PBEPBE functionals overestimate bond lengths compared to B3LYP, highlighting the importance of computational method selection for reaction planning .

Key Structural Insights

科学研究应用

Biochemical Research

Role in Nucleoside and Nucleotide Synthesis

Methyl β-D-ribofuranoside serves as a critical building block in synthesizing nucleosides and nucleotides. These compounds are essential for studying genetic material and cellular processes. The ability to modify this sugar moiety allows for the development of various analogs that can be used in molecular biology and genetic research .

Case Study: Vibrational Spectra Analysis

A study employing various spectroscopic techniques (inelastic neutron scattering, Raman, and infrared spectroscopy) analyzed the vibrational spectra of methyl β-D-ribofuranoside. This research provided insights into the molecular structure and interactions of this compound, which are crucial for its application in biochemical studies .

Pharmaceutical Development

Drug Formulation

Methyl β-D-ribofuranoside is utilized in formulating antiviral and anticancer drugs. Its structure provides a scaffold for drug design targeting specific biological pathways. For instance, derivatives of ribofuranose have demonstrated potent antinociceptive activity without side effects, making them suitable candidates for pain management therapies .

Table 1: Pharmacological Activities of Ribofuranose Derivatives

| Compound Type | Activity | Reference |

|---|---|---|

| α-D-Ribofuranose Analogues | Analgesic | |

| Nucleotide Analogs | Antiviral | |

| Chemically Modified siRNAs | Increased Nuclease Resistance |

Glycobiology

Study of Carbohydrate Structures

In glycobiology, methyl β-D-ribofuranoside is crucial for understanding carbohydrate structures and their functions. It aids researchers in exploring cell signaling and recognition processes, which are vital for understanding cellular interactions and disease mechanisms .

Case Study: Enzyme Substrate Investigation

Methyl β-D-ribofuranoside has been identified as a substrate for phosphodiesterase enzymes, facilitating studies on enzyme kinetics and substrate specificity. This application is particularly significant in understanding metabolic pathways involving nucleotides .

Food Industry

Potential as a Sweetener

Research is exploring methyl β-D-ribofuranoside as a natural sweetener or flavor enhancer. Its properties may provide a healthier alternative to synthetic additives, appealing to health-conscious consumers .

Diagnostics

Development of Diagnostic Assays

Methyl β-D-ribofuranoside is employed in developing diagnostic assays due to its ability to interact specifically with biomolecules. This property is particularly useful in detecting certain diseases through biomarker identification .

作用机制

The mechanism of action of Methyl b-D-Ribofuranoside involves its interaction with various molecular targets and pathways. The unique dynamics of the furanose ring, including pseudo rotation and ring puckering, influence its behavior and interactions. These dynamic features are critical for understanding the structure-function relationship of furanosides and other biomolecules .

相似化合物的比较

Methyl b-D-Ribofuranoside can be compared with other similar compounds, such as ribose and deoxyribose, which are integral components of RNA and DNA, respectively. These compounds share the furanose ring structure but differ in their specific functional groups and biological roles. Other similar compounds include various ribonucleosides and ribonucleotides, which play essential functions in living organisms .

List of Similar Compounds:- Ribose

- Deoxyribose

- Ribonucleosides

- Ribonucleotides

- Benzyl b-D-Ribofuranoside

属性

分子式 |

C6H12O5 |

|---|---|

分子量 |

164.16 g/mol |

IUPAC 名称 |

2-(hydroxymethyl)-5-methoxyoxolane-3,4-diol |

InChI |

InChI=1S/C6H12O5/c1-10-6-5(9)4(8)3(2-7)11-6/h3-9H,2H2,1H3 |

InChI 键 |

NALRCAPFICWVAQ-UHFFFAOYSA-N |

规范 SMILES |

COC1C(C(C(O1)CO)O)O |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。